4-Ethoxybutan-2-amine

Catalog No.
S13799496
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxybutan-2-amine

Product Name

4-Ethoxybutan-2-amine

IUPAC Name

4-ethoxybutan-2-amine

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-3-8-5-4-6(2)7/h6H,3-5,7H2,1-2H3

InChI Key

LEVGELDCDWLKTD-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C)N

4-Ethoxybutan-2-amine (CAS 79090-50-9) is a versatile bifunctional building block characterized by a primary amine situated on a branched aliphatic chain and a terminal ethyl ether moiety. In chemical procurement and pharmaceutical development, this compound is primarily valued as a lipophilic, sterically modulated precursor for synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and specialty surfactants. The presence of the alpha-methyl group provides essential steric hindrance that moderates amine reactivity, while the ethoxy group offers a precise lipophilic enhancement over its methoxy counterparts, making it a highly strategic selection for fine-tuning molecular physicochemical properties in scale-up workflows [1].

Research Fit

Identity Chiral primary amine building block, available as racemate or single (2R)/(2S) enantiomers
Workflow Stereospecific synthesis, chiral resolution, and SAR studies in medicinal chemistry
Selection Enantiomer choice enables stereochemical control; ethoxy side chain provides balanced lipophilicity

Substituting 4-Ethoxybutan-2-amine with shorter homologs (e.g., 1-methoxypropan-2-amine) or linear isomers (e.g., 4-ethoxybutan-1-amine) frequently compromises both synthetic yield and downstream product performance. Linear amines lack the alpha-steric shielding present in the butan-2-amine core, leading to higher rates of unwanted polyalkylation during reductive amination and increased susceptibility to oxidative degradation. Furthermore, replacing the ethoxy group with a methoxy group directly alters the partition coefficient (LogP) of the resulting derivatives, potentially shifting an API out of its optimal bioavailability window. For industrial buyers, these structural nuances mean that generic substitutions often necessitate costly route redesigns or result in off-target physicochemical profiles [1].

Substitution Risk

Substitution 4-Ethoxy pattern gives distinct lipophilicity and solubility balance; methoxy or longer alkoxy analogs may shift pharmacokinetic-relevant properties.
Stereochemistry (2R) and (2S) enantiomers are non-interchangeable; biological activity and target engagement may differ between forms.
Reactivity Ethoxy vs. methoxy leaving group ability alters reaction rate and product distribution; direct replacement may change synthetic outcome.

Steric Moderation of N-Alkylation Selectivity

The alpha-methyl branching in 4-Ethoxybutan-2-amine significantly improves mono-alkylation selectivity compared to linear analogs. In standardized reductive amination protocols, the steric bulk at the C2 position restricts the approach of secondary electrophiles. Consequently, 4-Ethoxybutan-2-amine demonstrates a >90% selectivity for secondary amine formation, whereas the linear comparator 4-ethoxybutan-1-amine often yields up to 25-30% of the undesired tertiary amine byproduct under identical stoichiometric conditions. This reduction in over-alkylation directly translates to higher isolated yields and simplified chromatographic purification in scale-up [1].

Evidence DimensionUndesired tertiary amine byproduct formation (over-alkylation)
Target Compound Data< 10% byproduct
Comparator Or Baseline4-Ethoxybutan-1-amine (25-30% byproduct)
Quantified DifferenceUp to 3-fold reduction in over-alkylation
ConditionsStandard reductive amination with benzaldehyde equivalents, 1.0 eq reducing agent

Minimizing polyalkylation reduces purification bottlenecks and improves overall step economy in API manufacturing.

Chiral Synthesis
Head-to-head
90% ee (Ru-BINAP) vs. lower ee alkylation
Supports stereochemical-control workflow
Reductive amination at 50°C, 5 bar H₂

Lipophilicity Tuning via Ethoxy Substitution

The selection of the ethoxy ether over a methoxy ether provides a predictable and highly useful increase in lipophilicity. When comparing 4-Ethoxybutan-2-amine to 4-methoxybutan-2-amine, the addition of the single methylene unit in the ether tail increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units. In medicinal chemistry procurement, this precise lipophilic bump is frequently utilized to enhance the membrane permeability of the final drug candidate or to optimize the phase-transfer properties of the amine in biphasic reaction systems without drastically altering the steric environment around the reactive amine center [1].

Evidence DimensionCalculated Partition Coefficient (cLogP) contribution
Target Compound DataProvides ~0.5 unit higher LogP contribution
Comparator Or Baseline4-Methoxybutan-2-amine
Quantified Difference+0.4 to +0.5 cLogP units
ConditionsStandard computational lipophilicity models for aliphatic ethers

Allows procurement teams and medicinal chemists to predictably dial-in the lipophilicity of a scaffold without changing the primary amine reactivity.

Lipophilicity Tuning
Head-to-head
logP ~1.2 vs. ~3.5 (4-aminobenzoate analog)
Differentiates solubility and permeability profile
Calculated logP values

Thermal Stability and Handling in Vacuum Operations

Low molecular weight ether-amines are notoriously difficult to handle during solvent evaporation due to high volatility. 4-Ethoxybutan-2-amine exhibits a significantly higher boiling point (estimated ~140-145 °C) compared to the commonly used smaller building block 1-methoxypropan-2-amine (bp ~100 °C). During vacuum concentration steps in pilot-scale synthesis, the use of the heavier ethoxy-butanamine derivative reduces evaporative product loss by an estimated 15-20%. This thermal profile allows for more aggressive solvent stripping, thereby reducing residual solvent contamination in the isolated intermediate [1].

Evidence DimensionEvaporative loss during vacuum solvent stripping
Target Compound DataMinimal loss under standard vacuum concentration (bp >140 °C)
Comparator Or Baseline1-Methoxypropan-2-amine (up to 20% loss due to high volatility)
Quantified Difference15-20% improvement in mass recovery during concentration
ConditionsRotary evaporation / vacuum stripping at 40-50 °C, 50-100 mbar

Higher boiling points prevent costly yield losses during routine solvent removal, improving the economic viability of scale-up.

Leaving Group Ability
Class-level
Ethoxy poorer leaving group than methoxy
Reaction rate control context
Inferred from basicity; review synthetic design

Hemilabile Coordination in Metal-Catalyzed Coupling

The presence of the ethoxy oxygen situated three carbons away from the amine allows 4-Ethoxybutan-2-amine to act as a hemilabile bidentate (N,O) ligand in transition metal chemistry. Compared to simple aliphatic amines like sec-butylamine (butan-2-amine), which can only coordinate via nitrogen, the ether-amine can transiently stabilize electron-deficient metal centers (e.g., Pd or Ni intermediates) during catalytic cycles. This hemilabile coordination prevents catalyst precipitation and can increase turnover numbers (TON) in challenging cross-coupling reactions where the amine is either a reactant or a supporting ligand, outperforming strictly monodentate baselines [1].

Evidence DimensionCatalyst stabilization via bidentate coordination
Target Compound DataN,O-hemilabile coordination enabled
Comparator Or BaselineButan-2-amine (monodentate N-coordination only)
Quantified DifferenceEnhanced catalyst solubility and increased turnover numbers in specific cross-couplings
ConditionsTransition-metal catalyzed amination or complexation assays

Procuring bifunctional ether-amines provides dual-mode reactivity and stabilization not possible with standard alkylamines.

5-HT2A Affinity
Cross-study
Ki = 2.70 nM
Indicates receptor binding potential in CNS models
Derivative CHEMBL155486; human receptor
Aqueous Solubility
Supporting
Water-soluble; HCl salt enhances solubility and crystallinity
Supports formulation and assay preparation
Qualitative data; salt form available
sEH Inhibition
Supporting
0.12 µM
Reported enzyme inhibition context
Mouse sEH; derivative ChEMBL_305688

Lipophilic API Scaffold Synthesis

Due to the predictable +0.5 cLogP enhancement over its methoxy counterpart, 4-Ethoxybutan-2-amine is an ideal building block for optimizing the membrane permeability of small-molecule drug candidates. It is highly suited for synthesizing CNS-active compounds or oral therapeutics where fine-tuning the hydrophilic-lipophilic balance is critical for bioavailability [1].

Scale-Up Reductive Aminations

The steric shielding provided by the C2-methyl group makes this compound the preferred choice for large-scale reductive aminations. By suppressing tertiary amine byproduct formation, it streamlines downstream purification and maximizes the yield of the desired secondary amine intermediates, directly lowering manufacturing costs compared to using linear primary amines [2].

Specialty Surfactants and Phase-Transfer Agents

The combination of the hydrophilic amine headgroup and the moderately lipophilic ethoxy-butane tail allows this compound to be derivatized into specialized quaternary ammonium salts. These derivatives function effectively as phase-transfer catalysts or custom surfactants in biphasic industrial processes, benefiting from the specific solvation properties of the ethyl ether linkage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereospecific synthesis of chiral intermediates
Enantiomeric purity control
Stereochemical outcome validation
CNS receptor binding studies
5-HT2A receptor binding profile
Binding assay validation and functional assay context
Enzyme inhibition research (sEH)
Inhibitory activity context
IC50 determination and SAR exploration
PROTAC linker synthesis
Chiral amine incorporation
Stereochemical integrity in degrader molecules

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

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